- Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditionsResearch on Chemical Intermediates, 2016, 42(12), 7855-7868,
Cas no 95-24-9 (6-chloro-1,3-benzothiazol-2-amine)

95-24-9 structure
商品名:6-chloro-1,3-benzothiazol-2-amine
6-chloro-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Chlorobenzothiazol-2-ylamine
- 6-Chloro-1,3-benzothiazol-2-amine
- 2-Amino-6-chlorobenzothiazole
- 6-Chlorobenzo[d]thiazol-2-amine
- 2-Benzothiazolamine, 6-chloro-
- 6-Chloro-2-benzothiazolamine
- 6-Chloro-benzothiazol-2-ylamine
- BENZOTHIAZOLE, 2-AMINO-6-CHLORO-
- 2U337T5UFG
- VMNXKIDUTPOHPO-UHFFFAOYSA-N
- 6-chlorobenzothiazole-2-ylamine
- PubChem21696
- C7H4BrClN2S
- Maybridge1_001187
- 6-Chlorobenzothiazol-
- 6-Chloro-2-benzothiazolamine (ACI)
- Benzothiazole, 2-amino-6-chloro- (6CI, 7CI, 8CI)
- 2-Amino-6-chloro-1,3-benzothiazole
- 6-Chloro-1,3-benzothiazol-2-ylamine
- 6-Chloro-2-aminobenzothiazole
- 6-Chloro-2-benzothiazolylamine
- SKA 3
- DTXSID4059120
- MFCD00053557
- 2-AMINO-6-CHLOROBENZO[D]THIAZOLE
- InChI=1/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10
- BCP27085
- EINECS 202-402-3
- Q27455470
- SCHEMBL77839
- AKOS000104169
- GEO-02880
- HMS2666D12
- 6-Chloro-1,3-benzothiazol-2-amine #
- STK071371
- AC-037
- NCGC00246061-01
- BIDD:GT0846
- 95-24-9
- CS-0040190
- 6-CHLOROBENZO(D)THIAZOL-2-AMINE
- D70122
- AE-641/00127046
- 6-chloro-2-amino benzothiazole
- DB-027790
- 2-Amino-6-chlorobenzothiazole, 99%
- ALBB-000206
- 2-amino-6-chloro-benzothiazole
- F1911-0017
- MLS001005225
- 6-chloro-2-benzothiazole-amine
- W-100169
- STR07530
- CHEMBL97643
- SY014143
- HMS544N21
- 54T
- 6-chloro-1,3-benzothiazol-2-amine (BT1)
- Z56896352
- UNII-2U337T5UFG
- A1216
- NS00022903
- BRN 0127752
- PS-8511
- EN300-17160
- CCG-51735
- 4-27-00-04862 (Beilstein Handbook Reference)
- SMR000348635
- SR-01000641019-1
- 6-chloro-1,3-benzothiazol-2-amine
-
- MDL: MFCD00053557
- インチ: 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
- InChIKey: VMNXKIDUTPOHPO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(N=C(N)S2)=CC=1
- BRN: 0127752
計算された属性
- せいみつぶんしりょう: 183.98600
- どういたいしつりょう: 183.986197
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4750 (rough estimate)
- ゆうかいてん: 198.0 to 202.0 deg-C
- ふってん: 344.3 ºC at 760 mmHg
- フラッシュポイント: 162℃
- 屈折率: 1.6100 (estimate)
- PSA: 67.15000
- LogP: 3.11310
- ようかいせい: 未確定
6-chloro-1,3-benzothiazol-2-amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26
- RTECS番号:DL1575000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38
- 危険レベル:IRRITANT
- TSCA:Yes
6-chloro-1,3-benzothiazol-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloro-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1216-500G |
2-Amino-6-chlorobenzothiazole |
95-24-9 | >98.0%(T)(HPLC) | 500g |
¥1230.00 | 2024-04-15 | |
OTAVAchemicals | 7110950333-50MG |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 95% | 50MG |
$58 | 2023-06-25 | |
eNovation Chemicals LLC | D492334-250g |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 97% | 250g |
$500 | 2023-09-02 | |
Life Chemicals | F1911-0017-1g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Life Chemicals | F1911-0017-10g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
eNovation Chemicals LLC | D488329-5kg |
2-Amino-6-chlorobenzothiazole |
95-24-9 | 97% | 5kg |
$1800 | 2024-06-05 | |
Chemenu | CM112698-500g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 98% | 500g |
$143 | 2021-08-06 | |
Chemenu | CM112698-500g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 98% | 500g |
$*** | 2023-05-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-500G |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | >98.0% | 500g |
¥636.90 | 2023-09-04 | |
Enamine | EN300-17160-1.0g |
6-chloro-1,3-benzothiazol-2-amine |
95-24-9 | 95% | 1g |
$26.0 | 2023-05-01 |
6-chloro-1,3-benzothiazol-2-amine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Silica , Boron trifluoride (reaction product with silica gel) Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Acetic acid ; 2 h, 15 - 20 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt
リファレンス
- Aromatic amine containing amino side chain as acetylcholinesterase inhibitor and its preparation, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Acetic acid , Cupric chloride ; 1.5 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
リファレンス
- Studies of solute-solvent interactions and applications of green and blue complexes of copper(II) palmitate with 2-amino benzothiazolesJournal of Current Chemical & Pharmaceutical Sciences, 2011, 1(1), 37-51,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , N,N,N′,N′-Tetramethylethylenediamine , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
リファレンス
- Copper-Catalyzed Aerobic Oxidative Regioselective Thiocyanation of Aromatics and HeteroaromaticsJournal of Organic Chemistry, 2017, 82(18), 9312-9320,
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride , Iodobenzene diacetate Catalysts: Iodine Solvents: Water ; 6 h, 110 °C
リファレンス
- Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazolesChinese Chemical Letters, 2022, 33(3), 1497-1500,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agentsJournal of Heterocyclic Chemistry, 1981, 18(4), 759-61,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
リファレンス
- Synthesis and pharmacological evaluation of 6-substituted 2-aminobenzothiazolesInternational Research Journal of Pharmacy, 2018, 9(9), 110-116,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Acetic acid ; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled
リファレンス
- Benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines: Synthesis, Structural, and Photophysical PropertiesJournal of Organic Chemistry, 2018, 83(19), 12129-12142,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Bromine ; < 10 °C; 3 h, < 10 °C
リファレンス
- Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluationBioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1825-1830,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Chlorobenzene ; rt → 70 °C
1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Study on synthesis of 2-amino-6-chlorobenzothiazoleGuangdong Huagong, 2011, 38(9), 54-55,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ; < 5 °C; 3 h, 0 - 10 °C
1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated
1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated
リファレンス
- Synthesis, characterization and biological evaluation of some heterocyclic compounds containing ethoxyphthalimide moiety via key intermediate 6-chloro 1,3 benzothiazole 2-amineIndian Journal of Chemistry, 2010, (6), 818-825,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; rt
1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux
1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux
リファレンス
- An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquidsInternational Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2960-2964,
ごうせいかいろ 17
はんのうじょうけん
1.1 10 - 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C
1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C
1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C
リファレンス
- Synthesis and biological evaluation of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivativesJournal of Drug Delivery and Therapeutics, 2019, 9, 561-572,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Ethanol ; reflux
リファレンス
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled
リファレンス
- Synthesis, characterization and anti-inflammatory activity of some 2-aminobenzothiazole derivativesInternational Journal of ChemTech Research, 2009, 1(4), 1354-1358,
6-chloro-1,3-benzothiazol-2-amine Raw materials
- Potassium selenocyanate
- Potassium thiocyanate
- 6-Chlorobenzodthiazole
- (4-Chlorophenyl)thiourea
- Ammonium thiocyanate
6-chloro-1,3-benzothiazol-2-amine Preparation Products
6-chloro-1,3-benzothiazol-2-amine サプライヤー
atkchemica
ゴールドメンバー
(CAS:95-24-9)6-chloro-1,3-benzothiazol-2-amine
注文番号:CL19191
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:95-24-9)2-Amino-6-chlorobenzothiazole
注文番号:5868897
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally
6-chloro-1,3-benzothiazol-2-amine 関連文献
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H. Droop Richmond Analyst 1907 32 141b
-
H. M. Frey,D. C. Montague,I. D. R. Stevens Trans. Faraday Soc. 1967 63 372
-
3. Base and acid catalysis by the alkali-containing MCM-41 mesoporous molecular sieveK. Richard Kloetstra,Herman van Bekkum J. Chem. Soc. Chem. Commun. 1995 1005
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Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256
-
5. Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Synthesis of pyrido[2,1-b][1,3]benzothiazoles versus [1,3]benzothiazolo[2,3-b]quinazolinesJairo Quiroga,Pedro Hernández,Braulio Insuasty,Rodrigo Abonía,Justo Cobo,Adolfo Sánchez,Manuel Nogueras,John N. Low J. Chem. Soc. Perkin Trans. 1 2002 555
-
Gopa Kar,Steven H. Privér,Lathe A. Jones,Si-Xuan Guo,Angel A. J. Torriero,Alan M. Bond,Martin A. Bennett,Suresh K. Bhargava Dalton Trans. 2015 44 3367
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M. S. Bhatia,K. L. Bajaj,Simran Singh,I. S. Bhatia Analyst 1972 97 889
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8. NotesWilliam H. Patterson,Frederick R. Storrie J. Chem. Soc. 1937 1745
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Juan M. Marchante Gayón,J. Enrique Sánchez Uría,Alfredo Sanz-Medel J. Anal. At. Spectrom. 1993 8 731
-
10. N–N Bridged dinuclear complexes with Mn(ii), Ni(ii), Cu(ii), Zn(ii) and Cd(ii); examples with antiferromagnetic and ferromagnetic couplingZhiqiang Xu,Laurence K. Thompson,Daniel A. Black,Corbin Ralph,David O. Miller,Michael A. Leech,Judith A. K. Howard J. Chem. Soc. Dalton Trans. 2001 2042
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

清らかである:99%/99%
はかる:500g/1kg
価格 ($):155.0/296.0